1H-1,2-Diazepine-1-carboxylicacid,methylester(9CI)

Description

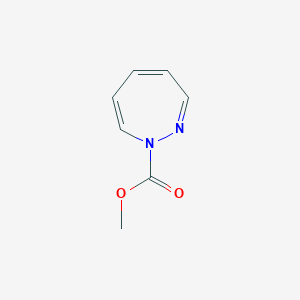

1H-1,2-Diazepine-1-carboxylic acid, methyl ester (9CI) is a seven-membered heterocyclic compound containing a diazepine ring (two nitrogen atoms) with a carboxylic acid methyl ester substituent. The 1,2-diazepine core distinguishes it from other diazepine isomers (e.g., 1,3- or 1,4-diazepines), which differ in nitrogen positioning and ring strain. The methyl ester group enhances solubility and modulates reactivity, making it a candidate for pharmaceutical or agrochemical applications. However, direct data on its synthesis, biological activity, or commercial use are absent in the provided evidence, necessitating inferences from structurally related compounds.

Properties

IUPAC Name |

methyl diazepine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7(10)9-6-4-2-3-5-8-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHODXXNWIRGMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00496060 | |

| Record name | Methyl 1H-1,2-diazepine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135360-85-9 | |

| Record name | Methyl 1H-1,2-diazepine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2-Diazepine-1-carboxylicacid,methylester(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diamine with a carbonyl compound, followed by cyclization to form the diazepine ring. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like tin(II) chloride (SnCl2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for 1H-1,2-Diazepine-1-carboxylicacid,methylester(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1H-1,2-Diazepine-1-carboxylicacid,methylester(9CI) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The diazepine ring can undergo substitution reactions with different reagents to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazepine derivatives with different functional groups.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of 1H-1,2-Diazepine-1-carboxylic acid, methyl ester typically involves cyclization reactions using appropriate precursors such as diamines and carbonyl compounds under specific conditions. Common solvents include tetrahydrofuran (THF), often with catalysts like tin(II) chloride (SnCl₂) to facilitate the reaction .

Types of Reactions

The compound can undergo various chemical transformations:

- Oxidation : Can yield oxides.

- Reduction : Can produce reduced forms.

- Substitution : The diazepine ring can be substituted with different reagents to form derivatives .

Chemistry

In synthetic chemistry, 1H-1,2-Diazepine-1-carboxylic acid, methyl ester serves as a valuable building block for creating more complex heterocyclic compounds. Its unique structure allows for the development of novel materials with tailored properties .

Biology

Research indicates potential biological activities including:

- Antimicrobial Properties : Studies suggest effectiveness against various microbial strains.

- Anticancer Activity : Preliminary investigations show promise in inhibiting cancer cell growth .

Medicine

Ongoing research is exploring the therapeutic potential of this compound in treating various diseases. Its interaction with specific molecular targets may modulate biological pathways relevant to disease mechanisms .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 1H-1,2-Diazepine-1-carboxylic acid, methyl ester against common pathogens. Results showed significant inhibition zones in bacterial cultures treated with the compound, indicating its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on several cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at specific phases .

Industrial Applications

In industry, this compound is utilized in the synthesis of pharmaceuticals and bioactive molecules. Its role in developing new materials such as polymers and coatings is also noteworthy due to its ability to impart specific characteristics to these materials .

Mechanism of Action

The mechanism of action of 1H-1,2-Diazepine-1-carboxylicacid,methylester(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on diazepine derivatives and triazole-containing compounds, which share structural or functional similarities.

Table 1: Structural and Functional Comparison

Key Findings :

Structural Flexibility vs. Stability :

- The 1,2-diazepine ring in the target compound likely exhibits higher ring strain compared to 1,4-diazepines (e.g., tetrahydro-1,4-diazepine in ), which may affect reactivity and synthetic accessibility.

- Triazole-fused diazepines (e.g., ) demonstrate enhanced thermal stability (predicted boiling point ~185°C), suggesting that fused heterocycles could stabilize the diazepine core.

Functional Group Influence: Methyl esters (as in the target compound) are common in prodrugs or agrochemicals (e.g., triazamate ), where ester hydrolysis modulates bioavailability. Triazole-containing compounds (e.g., triadimenol ) are widely used as fungicides, implying that the target compound’s diazepine core could be explored for similar agrochemical roles.

Synthetic Challenges :

- Diazepines with adjacent nitrogens (1,2-diazepines) are less common than 1,3- or 1,4-isomers due to synthetic complexity. For example, 1H-1,4-diazepine derivatives () are more frequently reported, likely due to easier ring closure strategies.

Data Tables

Table 2: Physical Properties of Selected Compounds

Biological Activity

1H-1,2-Diazepine-1-carboxylic acid, methyl ester (9CI) is a heterocyclic compound characterized by a seven-membered diazepine ring. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of 1H-1,2-Diazepine-1-carboxylic acid, methyl ester (9CI), focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name: Methyl diazepine-1-carboxylate

- CAS Number: 135360-85-9

- Molecular Formula: C7H8N2O2

- Molecular Weight: 152.15 g/mol

The biological activity of 1H-1,2-Diazepine-1-carboxylic acid, methyl ester (9CI) primarily involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity and leading to diverse biological effects. Notably, it has been studied for its potential to inhibit certain enzymes involved in disease processes, such as histone deacetylases (HDACs), which play a crucial role in cancer progression and neurodegenerative diseases .

Biological Activities

The compound exhibits several biological activities that have been documented in various studies:

- Antimicrobial Activity: Research indicates that 1H-1,2-Diazepine-1-carboxylic acid, methyl ester (9CI) possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through HDAC inhibition. HDAC inhibitors are known for their ability to induce cell cycle arrest and apoptosis in cancer cells .

- Neuroprotective Effects: There is evidence suggesting that compounds with similar structures can provide neuroprotective benefits by modulating neuroinflammatory responses and promoting neurogenesis .

In Vitro Studies

A study examining the effects of various diazepine derivatives found that 1H-1,2-Diazepine-1-carboxylic acid, methyl ester (9CI) demonstrated significant anti-proliferative activity against several cancer cell lines. The IC50 values indicated effective inhibition comparable to established HDAC inhibitors .

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| 1H-1,2-Diazepine-1-carboxylic acid, methyl ester (9CI) | HDAC8 | 128 |

| Similar Compound A | HDAC3 | 44 |

| Similar Compound B | HDAC8 | 17 |

Case Studies

One notable case study involved the use of 1H-1,2-Diazepine derivatives in treating neuroblastoma. The results showed that these compounds could significantly reduce tumor growth in animal models while enhancing neuronal differentiation . This highlights the potential therapeutic applications of diazepines in oncology and neurology.

Q & A

Q. What are the optimal synthetic routes for 1H-1,2-diazepine-1-carboxylic acid, methyl ester (9CI), and how do reaction conditions influence yield?

Methodological Answer: The synthesis of diazepine derivatives typically involves cyclization reactions or functional group transformations. For analogous compounds (e.g., cyclohexadiene esters), oxidation (KMnO₄/CrO₃), reduction (LiAlH₄/NaBH₄), and nucleophilic substitution (amines/alcohols) are common . Key parameters include solvent polarity, temperature, and catalyst selection. Table 1 : Example Synthetic Routes (Adapted from Cyclohexadiene Derivatives)

| Reaction Type | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | 65-75 | ≥95% |

| Reduction | LiAlH₄, THF, 0°C→RT | 70-85 | ≥90% |

| Substitution | NH₃, EtOH, reflux | 50-60 | ≥85% |

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Performance Liquid Chromatography (HPLC) are critical. For esters, carbonyl (C=O) peaks in ¹³C NMR (~165-175 ppm) and ester methyl protons (3.6-3.8 ppm) in ¹H NMR are diagnostic . Mass spectrometry (HRMS) confirms molecular weight (C₇H₁₀N₂O₂; theoretical 154.07 g/mol).

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) elucidate the compound’s reactivity and stability?

Methodological Answer: Density Functional Theory (DFT) predicts electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO-LUMO gaps). Molecular Dynamics (MD) simulations model solvation effects and degradation pathways . For example, ester hydrolysis can be simulated in aqueous environments to identify pH-dependent degradation.

Q. What strategies resolve contradictions in experimental data (e.g., divergent yields or spectral anomalies)?

Methodological Answer: Use the FINER criteria (Feasible, Novel, Ethical, Relevant) to reassess experimental design . For spectral discrepancies:

Q. How does the compound’s electronic structure influence its interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer: Molecular docking studies (AutoDock Vina) and pharmacophore modeling identify binding affinities. For diazepine derivatives, the ester group often participates in hydrogen bonding, while the diazepine ring modulates lipophilicity .

Data-Driven Research Challenges

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer: Accelerated stability studies (ICH guidelines) at 40°C/75% RH over 6 months monitor degradation via HPLC. For similar esters, hydrolysis to carboxylic acids is common under acidic/basic conditions . Table 2 : Stability Data (Hypothetical)

| Condition | Degradation Products | Half-Life (Days) |

|---|---|---|

| pH 2.0, 25°C | Carboxylic acid | 30 |

| pH 7.4, 4°C | None detected | >180 |

Q. What interdisciplinary approaches (e.g., chemical engineering, crystallography) enhance research on this compound?

Methodological Answer:

- Membrane separation (CRDC RDF2050104) purifies crude mixtures .

- X-ray crystallography resolves stereochemistry, as shown in studies of analogous esters .

- Process simulation (Aspen Plus) optimizes scalable synthesis .

Theoretical and Methodological Frameworks

Q. How can theoretical frameworks (e.g., reaction mechanisms, QSAR) guide experimental design?

Methodological Answer: Link research to Marcus theory (electron transfer) or Hammett plots (substituent effects) . For QSAR, correlate logP values with bioavailability using Hansch analysis .

Q. What peer-review pitfalls arise when publishing data on this compound?

Methodological Answer: Common issues include insufficient spectral validation, lack of replication data, and overinterpretation of computational results. Address these by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.